2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol
Description
2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol is a chemically modified sugar alcohol derivative where the hydroxyl groups at the 4- and 6-positions of D-glucitol are protected as benzoyl (Bz) esters, and a 2,5-anhydro ring is formed between C2 and C5. This structural configuration confers unique reactivity and stability, making it a critical intermediate in synthetic carbohydrate chemistry.
Synthesis: The compound is synthesized via selective benzoylation of 2,5-anhydro-D-glucitol, often using benzoyl chloride in the presence of a base . Large-scale preparations require careful optimization to minimize side reactions, such as the formation of 2,6-anhydro byproducts observed in related syntheses .
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3-benzoyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O7/c21-11-15-17(22)18(27-20(24)14-9-5-2-6-10-14)16(26-15)12-25-19(23)13-7-3-1-4-8-13/h1-10,15-18,21-22H,11-12H2/t15-,16+,17+,18+/m0/s1 |
InChI Key |
SSDDKLJPMGOGSJ-BSDSXHPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)CO)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,5-Anhydro-4,6-di-O-benzyl-D-glucitol
- Structure : Benzyl (Bn) ethers at C4 and C6 instead of benzoyl esters.
- Reactivity: Benzyl ethers are more stable under acidic conditions but require harsher deprotection (e.g., hydrogenolysis).
- Applications : Used in antiviral C-nucleosides; derivatives like 2,5-anhydro-4,6-di-O-benzyl-1,3-dideoxy-D-allitol show activity against malaria and viral pathogens .
- Synthesis Challenges : Lower yields due to competing dehydration pathways during acid-catalyzed ring formation .
1,5-Anhydro-4,6-O-benzylidene-D-glucitol
- Structure : A benzylidene acetal bridges C4 and C6, forming a six-membered ring, with a 1,5-anhydro linkage.
- Reactivity : The benzylidene group enhances steric protection and enables selective functionalization at C2 and C3.
- Applications : Key intermediate in glycosidase inhibitor synthesis and regioselective glycosylation studies .
- Stability : Acid-labile, allowing mild deprotection compared to benzoyl or benzyl groups .
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
- Structure : Combines a benzylidene acetal (C4/C6) with a p-toluoyl ester at C2.
- Reactivity : The toluoyl group modulates electronic effects, enhancing nucleophilic substitution at C1.
- Applications : Used to study carbohydrate-protein interactions and synthesize bioactive glycoconjugates .
Phosphorylated Analogs (e.g., 2,5-Anhydro-D-glucitol-6-P)
- Structure : Phosphate group at C6 with a 2,5-anhydro ring.
- Enzymatic Activity: Acts as a β-D-fructofuranose-6-P mimic, serving as a substrate for phosphofructokinase (Km = 0.41 mM, Vmax = 87% relative to natural substrate) .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Protecting Group Influence : Benzoyl esters offer electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions, while benzylidene acetals provide steric protection for selective modifications .
- Biological Relevance : Phosphorylated derivatives mimic natural substrates, enabling mechanistic enzymology studies , whereas deoxy and toluoyl analogs expand the toolkit for glycoconjugate drug discovery .
- Synthetic Challenges : Competing dehydration pathways and low yields in 2,5-anhydro ring formation necessitate optimized conditions, such as controlled acid catalysis .
Preparation Methods
Starting Material Preparation
The precursor 2,5-anhydro-D-glucitol is typically prepared by selective oxidation or derivatization of D-glucitol or related sugar alcohols. This compound serves as the substrate for subsequent benzoylation at the 4 and 6 positions.
Selective Benzoylation of Hydroxyl Groups
- Benzoylation is achieved by treating the diol substrate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
- The selective protection of the 4 and 6 hydroxyl groups is facilitated by the steric and electronic environment of the glucitol ring, often aided by prior protection of other hydroxyl groups (e.g., at position 1 or 2) using triphenylmethyl chloride (trityl chloride).
Use of Triphenylmethyl (Trityl) Protection
- Triphenylmethyl chloride is employed to protect the 1-OH group selectively, allowing benzoylation to proceed specifically at the 4 and 6 positions.
- The trityl protection is typically carried out in pyridine at room temperature over several days to ensure complete reaction.
- After benzoylation, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the desired 2,5-anhydro-4,6-di-O-benzoyl-D-glucitol.
Alternative Routes and Photochemical Methods
- Photochemical bromination and subsequent nucleophilic substitution have been explored for related benzylated glucitol derivatives, which may be adapted for benzoyl analogues.
- These methods involve the generation of benzyl bromide intermediates and their reaction with glucitol derivatives in biphasic solvent systems (toluene-water) with phase-transfer catalysts.
Research Findings and Yield Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triphenylmethyl protection | Pyridine, rt, 3 days | ~77 | High regioselectivity, glassy product |
| Benzoylation at 4,6-OH | Benzoyl chloride, base, anhydrous | 70-85 | Selective protection with minimal side-products |
| Deprotection of trityl group | Trifluoroacetic acid, rt | 60-75 | Efficient removal without affecting benzoyl groups |
| Photochemical bromination* | Toluene-water, Bu4NHSO4 catalyst | 90+ | Used in related benzylation, potential for adaptation |
*Photochemical methods are more common for benzyl derivatives but inform benzoyl synthesis strategies.
The yields reported in literature for analogous benzylated glucitol derivatives range from 60% to 95% depending on reaction conditions and purification methods. The benzoylation yields are generally comparable when optimized.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are critical for confirming the regioselectivity of benzoylation and the presence of the 2,5-anhydro bridge. Characteristic chemical shifts for benzoyl aromatic protons appear between δ 7.2–8.0 ppm.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and integrity of the benzoyl groups.
- Chromatography: Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is the preferred purification method.
- X-ray Crystallography: Occasionally used to confirm stereochemistry and molecular structure in crystalline samples.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Remarks |
|---|---|---|
| Triphenylmethyl chloride | Protect 1-OH group | Room temperature, long reaction time |
| Benzoyl chloride | Benzoylation of 4,6-OH | Requires base (pyridine/Et3N), anhydrous |
| Trifluoroacetic acid | Deprotection of trityl group | Mild acidic conditions |
| Pyridine | Solvent and base | Facilitates benzoylation and trityl protection |
| Phase-transfer catalysts | Facilitate photochemical steps | Used in benzylation, potential adaptation |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
